Cas no 1145-80-8 (N-Carboxybenzyl-L-serine)
N-Carboxybenzyl-L-serine Chemical and Physical Properties
Names and Identifiers
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- N-Carbobenzoxy-L-serine
- Z-Ser-OH
- Z-L-serine
- Benzyloxycarbonyl-L-serine
- N-Carboxy-L-serine N-Benzyl Ester
- Z-L-Ser-OH
- Z-3-CYCLOHEXYL-L-ALANINE
- (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
- Carbobenzyloxy-L-serine,Z-L-Serine
- N-Benzyloxycarbonyl-L-serine
- N-Carbobenzyloxy-L-serine
- N-Cbz-L-serine
- N-(Benzyloxycarbonyl)-L-serine
- Benzyloxycarbonylserine
- Carbobenzyloxy-L-serine
- Cbz-L-Ser-OH
- CBZ-L-SERINE
- serine, N-[(phenylmethoxy)carbonyl]-
- L-Serine, N-[(phenylmethoxy)carbonyl]-
- GNIDSOFZAKMQAO-VIFPVBQESA-N
- (S)-2-(BENZYLOXYCARBONYLAMINO)-3-HYDROXYPROPANOIC ACID
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoic a
- CBZ-serine
- (2S)-3-Hydroxy-2-[(phenylmethoxy)carbonylamino]propanoic acid
- N-[(Benzylo
- SCHEMBL201710
- 1145-80-8
- N-Benzyloxycarbonyl-l-serin
- Q-101649
- (2S)-2-(((BENZYLOXY)CARBONYL)AMINO)-3-HYDROXYPROPANOIC ACID
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoic acid
- J-300245
- AKOS010397042
- N-((PHENYLMETHOXY)CARBONYL)SERINE
- EINECS 214-546-4
- UNII-48KP4476DJ
- M03053
- HY-W007842
- NSC-286604
- BDBM50389009
- L-CARBOBENZYLOXY SERINE
- CS-W007842
- N-((PHENYLMETHOXY)CARBONYL)-L-SERINE
- AS-12751
- A803201
- ((Benzyloxy)carbonyl)-L-serine
- MFCD00002662
- DTXSID40150750
- Z-Ser-OH, >=99%
- BP-12908
- EN300-97120
- (2S)-2-((BENZYLOXYCARBONYL)AMINO)-3-HYDROXYPROPANOIC ACID
- N-carbobenzyloxy-serine
- (2S)-2-(benzyloxycarbonylamino)-3-hydroxy-propanoic acid
- N-Benzyloxycarbonylserine
- AC-7344
- CHEMBL1222399
- 48KP4476DJ
- N-carbobenzyloxyserine
- NSC 286604
- L-SERINE, N-CARBOXY-, N-BENZYL ESTER
- NS00023715
- CBZ-L-SER
- L-SERINE, N-((PHENYLMETHOXY)CARBONYL)-
- n-[(benzyloxy)carbonyl]-l-serine
- L-Serine, N-benzyloxycarbonyl-
- AM20060489
- N-alpha-BenZyloxycarbonyl-L-serine (CbZ-L-Ser-OH)
- N-Carboxybenzyl-L-serine
- N-[(Benzyloxy)carbonyl]serine
- AU-004/40850468
-
- MDL: MFCD00002662
- Inchi: 1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1
- InChI Key: GNIDSOFZAKMQAO-VIFPVBQESA-N
- SMILES: O(C(N[C@H](C(=O)O)CO)=O)CC1C=CC=CC=1
- BRN: 2058314
Computed Properties
- Exact Mass: 239.07900
- Monoisotopic Mass: 239.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.4
- Topological Polar Surface Area: 95.9
Experimental Properties
- Color/Form: White powder packed crystals
- Density: 1.2967 (rough estimate)
- Melting Point: 117.0 to 120.0 deg-C
- Boiling Point: 381.88°C (rough estimate)
- Flash Point: 248.6 °C
- Refractive Index: 6.1 ° (C=6, AcOH)
- PSA: 95.86000
- LogP: 0.74920
- Specific Rotation: 6 º (c=7, AcOH)
- Optical Activity: [α]20/D +5.8°, c = 2.7 in acetic acid
- Solubility: Not determined
N-Carboxybenzyl-L-serine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22
- Safety Term:S24/25
N-Carboxybenzyl-L-serine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Carboxybenzyl-L-serine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RG602-5g |
N-Carboxybenzyl-L-serine |
1145-80-8 | 98% | 5g |
60.0CNY | 2021-08-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RG602-1g |
N-Carboxybenzyl-L-serine |
1145-80-8 | 98% | 1g |
41.0CNY | 2021-08-10 | |
| ChemScence | CS-W007842-100g |
Z-Ser-OH |
1145-80-8 | 99.85% | 100g |
$43.0 | 2022-04-28 | |
| ChemScence | CS-W007842-500g |
Z-Ser-OH |
1145-80-8 | 99.85% | 500g |
$173.0 | 2022-04-28 | |
| ChemScence | CS-W007842-1000g |
Z-Ser-OH |
1145-80-8 | 99.85% | 1000g |
$294.0 | 2021-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z65780-5g |
Z-Ser-OH |
1145-80-8 | 97% | 5g |
¥28.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z65780-25g |
Z-Ser-OH |
1145-80-8 | 97% | 25g |
¥47.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z65780-100g |
Z-Ser-OH |
1145-80-8 | 97% | 100g |
¥182.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z65780-500g |
Z-Ser-OH |
1145-80-8 | 97% | 500g |
¥904.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z65780-1kg |
Z-Ser-OH |
1145-80-8 | 1kg |
¥1666.0 | 2021-09-07 |
N-Carboxybenzyl-L-serine Suppliers
N-Carboxybenzyl-L-serine Related Literature
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Ryan J. Pounder,Andrew P. Dove Polym. Chem. 2010 1 260
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2. 159. Polypeptides. Part IX. Some derivatives of aspartylserineR. W. Hanson,H. N. Rydon J. Chem. Soc. 1964 836
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Yue Liu,Zhiping Su,Shuangcheng Jiang,Haoran Sun,Haixia Lyu,Zenghong Xie Polym. Chem. 2021 12 6123
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Juan Francisco García-García,Guillermo Corrales,Josefina Casas,Alfonso Fernández-Mayoralas,Eduardo García-Junceda Mol. BioSyst. 2011 7 1312
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Cheng-Shan Lang,Siew-Hoon Wong,Sharon Chow,Victoria L. Challinor,Ken W. L. Yong,Mary T. Fletcher,Dionne M. Arthur,Jack C. Ng,James J. De Voss Org. Biomol. Chem. 2016 14 6826
Additional information on N-Carboxybenzyl-L-serine
Professional Introduction to N-Carboxybenzyl-L-serine (CAS No. 1145-80-8)
N-Carboxybenzyl-L-serine (CAS No. 1145-80-8) is a significant compound in the field of chemical and pharmaceutical research, widely recognized for its versatile applications in peptide synthesis and drug development. This compound, characterized by its unique structural properties, has garnered considerable attention due to its role in enhancing the stability and functionality of biologically active molecules.
The molecular structure of N-Carboxybenzyl-L-serine consists of a benzyl group attached to the carboxylate moiety of L-serine. This configuration makes it an excellent chelating agent and protecting group in organic synthesis, particularly in the assembly of complex peptides. The benzyl group provides a stable anchor for further chemical modifications, while the L-serine backbone ensures compatibility with various biological systems.
In recent years, advancements in synthetic chemistry have highlighted the importance of N-Carboxybenzyl-L-serine in the development of novel therapeutic agents. Its ability to facilitate the formation of amide bonds under mild conditions has made it a preferred choice for peptide coupling reactions. This property is particularly valuable in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic profiles.
One of the most compelling applications of N-Carboxybenzyl-L-serine is its use as a protecting group for serine residues in peptide chains. This protection is crucial during multi-step syntheses where selective modification is required. The benzyl ester group can be easily removed under mild acidic conditions, allowing for precise control over the synthetic process. This feature has been instrumental in the development of complex peptidic drugs that require high fidelity in their structural integrity.
Recent studies have also demonstrated the potential of N-Carboxybenzyl-L-serine in the field of proteomics and protein engineering. Its role as a derivatization agent has enabled researchers to study protein-protein interactions with greater precision. By incorporating this compound into peptide probes, scientists can investigate binding affinities and mechanisms at an atomic level, leading to a deeper understanding of cellular processes and disease pathways.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of derivatives derived from N-Carboxybenzyl-L-serine. For instance, modifications to this core structure have led to the development of novel antibiotics and anti-inflammatory agents. The ability to introduce various functional groups while maintaining the core protective properties makes it an invaluable scaffold for drug discovery.
In addition to its synthetic utility, N-Carboxybenzyl-L-serine has found applications in analytical chemistry. Its chelating properties make it an effective ligand for metal ions, which can be leveraged in sensor design and environmental monitoring. These sensors are capable of detecting trace amounts of metal contaminants in water sources, providing critical data for environmental protection efforts.
The versatility of N-Carboxybenzyl-L-serine extends to its role as a building block in material science. Researchers have utilized this compound to develop novel polymers with enhanced biodegradability and mechanical strength. These materials are particularly promising for medical applications, such as wound dressings and drug delivery systems, where biocompatibility is paramount.
The future prospects for N-Carboxybenzyl-L-serine are bright, with ongoing research uncovering new applications and refining existing methodologies. As synthetic techniques continue to evolve, this compound will likely play an even more significant role in pharmaceutical and chemical research. Its ability to bridge organic synthesis with biological systems makes it a cornerstone in the development of next-generation therapeutics and materials.
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